4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one
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Overview
Description
4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one is a heterocyclic compound that features a pyran ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one typically involves the condensation of pyridine derivatives with suitable aldehydes or ketones under acidic or basic conditions. One common method involves the use of pyridine-3-carbaldehyde and 4-hydroxy-2H-pyran-2-one in the presence of a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar condensation techniques. The use of continuous flow reactors has also been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones and pyridones.
Reduction: Reduction reactions can yield hydroxylated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include hydroxylated pyranones, substituted pyridines, and various functionalized derivatives .
Scientific Research Applications
4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases or other signaling proteins, thereby modulating cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Hydroxy-2H-pyran-2-one: Shares the pyran ring but lacks the pyridine moiety.
6-(Pyridin-3-yl)-2H-pyran-2-one: Similar structure but without the hydroxyl group.
4-Hydroxy-6-(pyridin-2-yl)-2H-pyran-2-one: Positional isomer with the pyridine ring attached at a different position.
Uniqueness: 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one is unique due to the presence of both the hydroxyl group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-hydroxy-6-pyridin-3-ylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-9(14-10(13)5-8)7-2-1-3-11-6-7/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOWEGAQDKKHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715747 |
Source
|
Record name | 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80601-69-0 |
Source
|
Record name | 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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